

"ethyl 2-cyano-3-oxobutanoate molecular structure and formula"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-cyano-3-oxobutanoate*

Cat. No.: *B1194592*

[Get Quote](#)

An In-depth Technical Guide to Ethyl 2-cyano-3-oxobutanoate

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key properties of **ethyl 2-cyano-3-oxobutanoate**. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's physicochemical characteristics, spectroscopic data, and includes a detailed experimental protocol for its synthesis.

Molecular Structure and Chemical Formula

Ethyl 2-cyano-3-oxobutanoate, a versatile intermediate in organic synthesis, possesses the chemical formula $C_7H_9NO_3$.^[1] Its structure features a butyrate backbone substituted with a cyano group at the α -position and a ketone at the β -position.

IUPAC Name: **ethyl 2-cyano-3-oxobutanoate**^[2]

Synonyms: 2-cyano-3-oxobutanoic acid ethyl ester, 2-cyanoacetoacetic acid ethyl ester, Ethyl α -cyanoacetoacetate.^[1]

CAS Number: 634-55-9^[2]

Below is a two-dimensional representation of the molecular structure of **ethyl 2-cyano-3-oxobutanoate**.

Caption: 2D structure of **ethyl 2-cyano-3-oxobutanoate**.

Physicochemical Properties

A summary of the key physicochemical properties of **ethyl 2-cyano-3-oxobutanoate** is presented in the table below. Note that some values are predicted based on computational models.

Property	Value	Source
Molecular Weight	155.15 g/mol	[2]
Density	1.12 g/cm ³	[1]
Boiling Point	115 °C @ 2 Torr	[1]
Flash Point	91.2 °C	[1]
Refractive Index	1.435	[1]
Water Solubility	Not miscible or difficult to mix	[1]
pKa	~3.0	[3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **ethyl 2-cyano-3-oxobutanoate**. While a complete experimental spectrum for this specific molecule is not readily available in the public domain, data from the closely related compound, diethyl 2-cyano-3-oxosuccinate, provides valuable insights into the expected spectral features.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the α -proton, and a singlet for the methyl protons of the acetyl group. Due to keto-enol tautomerism, signals corresponding to the enol form may also be present.[3]
- ¹³C NMR: The carbon NMR spectrum will exhibit distinct peaks for the carbonyl carbons of the ester and ketone groups, the cyano carbon, the α -carbon, and the carbons of the ethyl

and methyl groups. For the related diethyl 2-cyano-3-oxosuccinate, the enol form is predominant in solution, showing characteristic shifts for the enolic carbon and the carbons of the two ethyl groups.[3]

Infrared (IR) Spectroscopy

The IR spectrum of **ethyl 2-cyano-3-oxobutanoate** is expected to show strong absorption bands characteristic of its functional groups. For the analogous diethyl 2-cyano-3-oxosuccinate, the following peaks are observed:

- C≡N stretch: A strong, sharp absorption around 2227 cm^{-1} .[3]
- C=O stretch: Multiple strong absorption bands between 1610 and 1742 cm^{-1} corresponding to the ketone and ester carbonyl groups. The presence of multiple peaks in this region can be attributed to the keto-enol tautomerism and potential conjugation effects.[3]
- O-H stretch (enol form): A broad absorption band in the region of 2500–3300 cm^{-1} .[3]

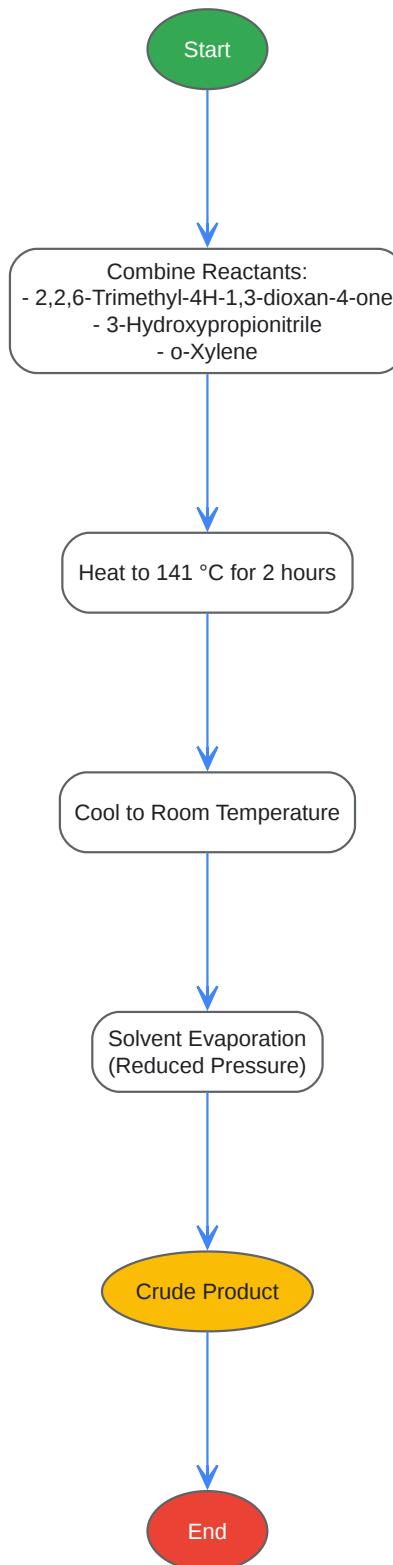
Mass Spectrometry (MS)

The mass spectrum of **ethyl 2-cyano-3-oxobutanoate** would show a molecular ion peak corresponding to its molecular weight (155.15 g/mol). Common fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅) and the acyl group.

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-oxobutanoate

A common method for the synthesis of related β -keto esters is the Claisen condensation.[3] A specific procedure for a similar compound involves the reaction of 2,2,6-trimethyl-4H-1,3-dioxan-4-one with 3-hydroxypropionitrile.

Materials:


- 2,2,6-Trimethyl-4H-1,3-dioxan-4-one
- 3-Hydroxypropionitrile
- o-Xylene

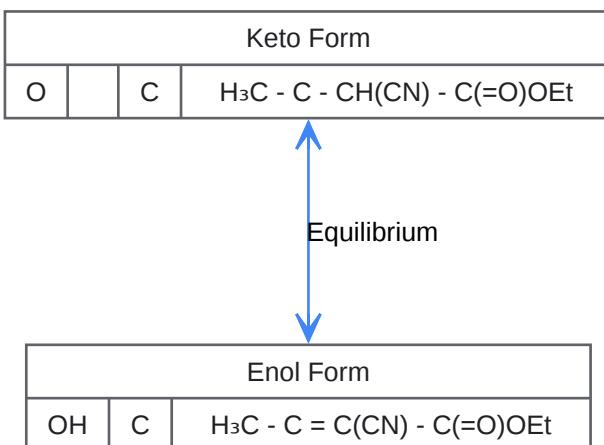
Procedure:

- In a round-bottom flask, combine 2,2,6-trimethyl-4H-1,3-dioxan-4-one and 3-hydroxypropionitrile in equimolar amounts.
- Add o-xylene as a solvent.
- Heat the reaction mixture to 141 °C and maintain this temperature for 2 hours.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure to yield the crude product.

The following diagram illustrates the general workflow for this synthesis.

Synthesis Workflow of a Cyano-substituted Butanoate

[Click to download full resolution via product page](#)


Caption: A generalized workflow for the synthesis process.

Key Chemical Properties: Keto-Enol Tautomerism

A significant chemical property of **ethyl 2-cyano-3-oxobutanoate** is its existence as an equilibrium mixture of keto and enol tautomers. The presence of two electron-withdrawing groups (the cyano and ester groups) flanking the α -carbon stabilizes the enolate intermediate, facilitating the tautomerization process. The enol form is further stabilized by the formation of an intramolecular hydrogen bond and conjugation.^[3]

The equilibrium between the keto and enol forms is a fundamental concept in the reactivity of β -dicarbonyl compounds.

Keto-Enol Tautomerism of Ethyl 2-cyano-3-oxobutanoate

[Click to download full resolution via product page](#)

Caption: The equilibrium between the keto and enol tautomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]

- 2. Ethyl 2-cyanoacetate | C7H9NO3 | CID 136455 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. ["ethyl 2-cyano-3-oxobutanoate molecular structure and formula"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194592#ethyl-2-cyano-3-oxobutanoate-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com